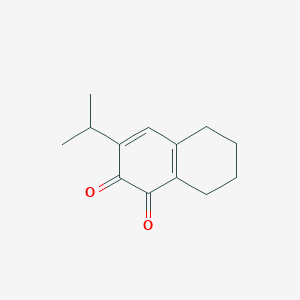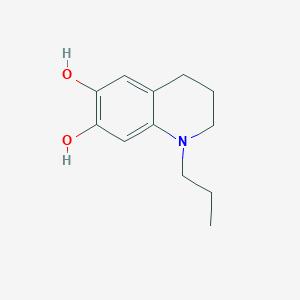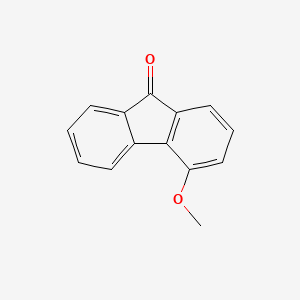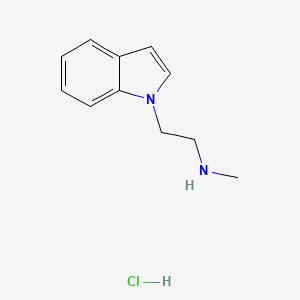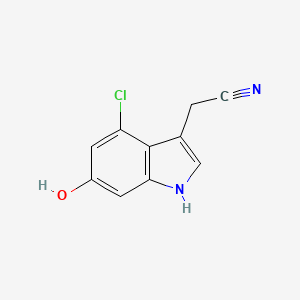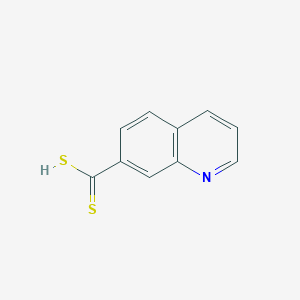
Quinoline-7-carbodithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline-7-carbodithioic acid is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline itself was first extracted from coal tar by Friedlieb Ferdinand Runge in 1834 . Quinoline derivatives, including this compound, have garnered significant attention due to their broad range of pharmaceutical activities, such as antiviral, anticancer, and anti-HIV properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline-7-carbodithioic acid can be achieved through various methods. One efficient approach involves the sequential addition and I2-mediated desulfurative cyclization . This method starts with o-aminothiophenol and 1,3-ynone under mild conditions, leading to the formation of quinoline derivatives . Another method involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of green and sustainable chemical processes is becoming increasingly important in industrial production to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline-7-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including acidic, basic, and neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinoline-7-carboxylic acid .
Applications De Recherche Scientifique
Quinoline-7-carbodithioic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Quinoline-7-carbodithioic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes, leading to the disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Quinoline-7-carbodithioic acid can be compared with other similar compounds, such as:
Quinoline-4-carboxylic acid: Another quinoline derivative with similar chemical properties but different biological activities.
Quinoline-8-carboxylic acid: Similar to this compound but with different reactivity and applications.
Uniqueness
This compound is unique due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical properties and reactivity make it an important building block for the synthesis of various heterocyclic compounds and a promising candidate for the development of new therapeutic agents.
Propriétés
Numéro CAS |
143490-38-4 |
|---|---|
Formule moléculaire |
C10H7NS2 |
Poids moléculaire |
205.3 g/mol |
Nom IUPAC |
quinoline-7-carbodithioic acid |
InChI |
InChI=1S/C10H7NS2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6H,(H,12,13) |
Clé InChI |
WJGNHBWIIFYQEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)C(=S)S)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


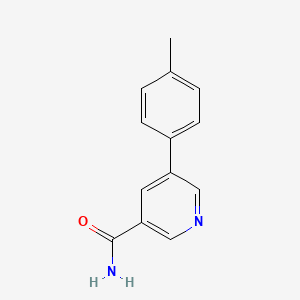
![Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11893497.png)

